molecular formula C9H18N2O2 B11909017 (R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one

(R)-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one

Cat. No.: B11909017
M. Wt: 186.25 g/mol
InChI Key: ZZAOXGMBDSATAQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a hydroxypropyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one typically involves the reaction of ®-2-hydroxypropylamine with 1-(2-chloroethyl)piperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product.

  • Step 1: Formation of Intermediate

    • React ®-2-hydroxypropylamine with 1-(2-chloroethyl)piperazine.
    • Use sodium hydroxide as a base.
    • Reaction temperature: 60-80°C.
    • Solvent: Ethanol or methanol.
  • Step 2: Purification

    • Purify the product using column chromatography.
    • Eluent: Mixture of ethyl acetate and hexane.

Industrial Production Methods

Industrial production of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, reaction temperature0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, reaction temperature0-25°C.

    Substitution: Alkyl halides, acyl chlorides, reaction temperature25-60°C.

Major Products Formed

    Oxidation: Formation of ®-1-(4-(2-Oxopropyl)piperazin-1-yl)ethan-1-one.

    Reduction: Formation of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: Employed in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxypropyl group enhances its binding affinity and selectivity, while the piperazine ring provides structural stability. The compound may modulate signaling pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethan-1-one
  • ®-1-(4-(2-Hydroxybutyl)piperazin-1-yl)ethan-1-one
  • ®-1-(4-(2-Hydroxyisopropyl)piperazin-1-yl)ethan-1-one

Uniqueness

®-1-(4-(2-Hydroxypropyl)piperazin-1-yl)ethan-1-one is unique due to its specific hydroxypropyl substitution, which imparts distinct physicochemical properties and biological activity. This compound exhibits enhanced solubility and bioavailability compared to its analogs, making it a valuable candidate for drug development.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-[4-[(2R)-2-hydroxypropyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C9H18N2O2/c1-8(12)7-10-3-5-11(6-4-10)9(2)13/h8,12H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

ZZAOXGMBDSATAQ-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CN1CCN(CC1)C(=O)C)O

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C)O

Origin of Product

United States

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